molecular formula C7H6N2O3 B104914 4-Nitroso-2-nitrotoluene CAS No. 82414-03-7

4-Nitroso-2-nitrotoluene

Cat. No.: B104914
CAS No.: 82414-03-7
M. Wt: 166.13 g/mol
InChI Key: ZSCJZIDMDQTVQL-UHFFFAOYSA-N
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Description

4-Nitroso-2-nitrotoluene is an organic compound with the molecular formula C7H6N2O3 It is a derivative of toluene, where the methyl group is substituted with nitroso and nitro groups

Preparation Methods

4-Nitroso-2-nitrotoluene can be synthesized through several methods. One common synthetic route involves the nitration of 2-nitrotoluene, followed by the nitrosation of the resulting product. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as reagents, while the nitrosation process can be carried out using sodium nitrite in the presence of an acid .

Chemical Reactions Analysis

4-Nitroso-2-nitrotoluene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions.

Mechanism of Action

The mechanism of action of 4-Nitroso-2-nitrotoluene involves its interaction with various molecular targets. The nitroso and nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, DNA, and other biomolecules. These interactions can result in the modification of biological pathways and cellular processes .

Comparison with Similar Compounds

4-Nitroso-2-nitrotoluene can be compared with other nitroaromatic compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.

Properties

IUPAC Name

1-methyl-2-nitro-4-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-5-2-3-6(8-10)4-7(5)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCJZIDMDQTVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231729
Record name 4-Nitroso-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82414-03-7
Record name 4-Nitroso-2-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082414037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitroso-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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